Product packaging for 7-CHLORO-2-INDOLIZINECARBOXYLIC ACID(Cat. No.:)

7-CHLORO-2-INDOLIZINECARBOXYLIC ACID

Cat. No.: B8137781
M. Wt: 195.60 g/mol
InChI Key: QKAVWEJMOAZMHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-2-indolizinecarboxylic Acid is a chemical reagent designed for research applications, particularly in medicinal chemistry and anticancer drug discovery. The indolizine core is a privileged scaffold in medicinal chemistry, known for its potential to interact with diverse biological targets . Its planar, fused bicyclic structure allows for extended conjugation and interactions such as π-stacking and hydrogen bonding, which are crucial for binding to enzymes and receptors . Researchers are increasingly focusing on functionalizing the pyridine ring of the indolizine system to explore new structure-activity relationships. The introduction of halogens like bromine and ester or carboxylic acid groups has been shown to fine-tune the properties of drug candidates, potentially enhancing binding affinity and selectivity through halogen bonding and hydrogen bond acceptor capabilities . While reports on chlorinated indolizines are limited, the strategic incorporation of a chloro substituent and a carboxylic acid functional group at the C-2 position makes this compound a valuable building block for the synthesis of novel derivatives. These derivatives can be developed and evaluated as potential inhibitors of critical biological targets, such as tubulin polymerization, which is a well-documented mechanism for anticancer agents that disrupt cell division . This product is intended for use in a laboratory setting only. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6ClNO2 B8137781 7-CHLORO-2-INDOLIZINECARBOXYLIC ACID

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloroindolizine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2/c10-7-1-2-11-5-6(9(12)13)3-8(11)4-7/h1-5H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKAVWEJMOAZMHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=C2C=C1Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 7 Chloro 2 Indolizinecarboxylic Acid and Its Derivatives

Retrosynthetic Analysis of the 7-Chloro-2-Indolizinecarboxylic Acid Scaffold

A retrosynthetic analysis of this compound offers a logical deconstruction of the target molecule into simpler, commercially available starting materials. The primary disconnection of the indolizine (B1195054) core typically involves breaking the bonds formed during the final cyclization step.

A common strategy involves the disconnection of the pyridine (B92270) and pyrrole (B145914) rings that form the indolizine nucleus. This leads to two main precursor fragments: a substituted pyridine derivative and a five-membered ring precursor. For this compound, this translates to a 4-chloropyridine (B1293800) derivative and a suitably functionalized C2-synthon that will form the pyrrole ring and incorporate the carboxylic acid moiety.

Key Retrosynthetic Disconnections:

Disconnection StrategyPrecursor APrecursor BRationale
Tschitschibabin-type Cyclization4-ChloropyridineA C3-dicarbonyl compound or equivalentFormation of the indolizine ring via intramolecular condensation.
1,3-Dipolar CycloadditionA 4-chloropyridinium ylideAn alkyne or alkene dipolarophile[8+2] cycloaddition to construct the bicyclic system.
Transition-Metal Catalyzed Cross-Coupling/CyclizationA 2-halo-4-chloropyridineA functionalized alkyne or alkeneSequential bond formation catalyzed by a transition metal.

This analysis provides a roadmap for the synthetic approaches detailed in the subsequent sections, highlighting the strategic bond formations that are central to the construction of the this compound scaffold.

Classical and Established Routes to Indolizine-2-carboxylic Acids

The synthesis of the indolizine ring system has a long history, with several classical methods remaining relevant in contemporary organic synthesis.

The Chichibabin (Tschitschibabin) indolizine synthesis is a cornerstone in the preparation of this heterocyclic system. beilstein-journals.orgnih.gov It typically involves the reaction of a pyridine derivative with an α-halocarbonyl compound, followed by a base-induced intramolecular cyclization. beilstein-journals.orgacs.org The initial step is the quaternization of the pyridine nitrogen, followed by the formation of a pyridinium (B92312) ylide under basic conditions. This ylide then undergoes an intramolecular aldol-type condensation to form the indolizine ring. acs.org

The mechanism is believed to proceed through an addition-elimination pathway involving a σ-adduct intermediate. wikipedia.org The basicity of the heterocyclic starting material can influence the reaction rate. wikipedia.org For the synthesis of this compound, a 4-chloropyridine would be reacted with a pyruvate (B1213749) derivative or a related three-carbon component bearing the carboxylic acid functionality. The reaction conditions often require a base such as sodium bicarbonate or potassium carbonate. beilstein-journals.org

The 1,3-dipolar cycloaddition of pyridinium ylides with various dipolarophiles, such as activated alkenes and alkynes, is a powerful and versatile method for constructing the indolizine skeleton. rsc.orgresearchgate.netacs.org This approach offers a high degree of convergence and allows for the introduction of a wide range of substituents onto the indolizine core. acs.org

In this strategy, a 4-chloropyridinium ylide, generated in situ from the corresponding pyridinium salt, reacts with a dipolarophile like propiolate or acrylate (B77674) esters. rsc.org The reaction proceeds via a concerted [3+2] cycloaddition mechanism to form a dihydroindolizine intermediate, which then aromatizes, sometimes requiring an oxidant, to yield the final indolizine product. rsc.orgacs.org The choice of solvent and base can be crucial for the success of the reaction. acs.orgacs.org This method is particularly useful for accessing polysubstituted indolizines. researchgate.net

Contemporary and Advanced Synthetic Approaches to this compound Analogs

More recent synthetic efforts have focused on the development of more efficient and versatile methods, often employing transition-metal catalysis and multi-component reaction strategies. rsc.org

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, and indolizines are no exception. These methods often involve the activation of C-H or C-X bonds, enabling novel disconnections and facilitating the construction of complex molecular architectures.

Palladium Catalysis: Palladium-catalyzed cross-coupling reactions, such as the Heck and Sonogashira couplings, followed by an intramolecular cyclization, are widely used for the synthesis of indolizine derivatives. rsc.org For instance, a 2-halopyridine can be coupled with a terminal alkyne, and the resulting 2-alkynylpyridine can undergo a palladium-catalyzed intramolecular cyclization to form the indolizine ring. rsc.org Multi-component reactions involving a 2-bromopyridine, an imine, carbon monoxide, and an alkyne, catalyzed by palladium, have also been developed. proquest.com

Rhodium Catalysis: Rhodium catalysts have been employed in 1,3-dipolar cycloaddition reactions for the synthesis of indolizinone derivatives. nih.gov

Copper Catalysis: Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative for indolizine synthesis. rsc.org Copper(I) iodide can catalyze the cyclization of 2-(2-enynyl)pyridines. rsc.org Furthermore, a copper-catalyzed cascade reaction of pyridines, methyl ketones, and alkenoic acids has been reported to produce indolizine derivatives. organic-chemistry.org

Silver Catalysis: Silver(I) carbonate has been shown to catalyze the reaction of 2-alkylpyridines with disubstituted alkynes, leading to the formation of 1,2,3-trisubstituted indolizines with excellent regioselectivity. rsc.org

Examples of Transition-Metal Catalyzed Indolizine Synthesis:

CatalystReactantsReaction TypeReference
PdCl2(MeCN)22-(2-Enynyl)pyridines, Allyl chloridesAllylation/Cyclization rsc.org
RhCl(PPh3)3-Intramolecular Hydroarylation rsc.org
CuI2-(2-Enynyl)pyridines, NucleophilesCyclization rsc.org
Ag2CO32-Alkylpyridines, Disubstituted alkynesAnnulation rsc.org

Multi-component reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and the ability to generate molecular diversity from simple starting materials. acs.org Several MCRs have been developed for the synthesis of the indolizine scaffold. rsc.orgacs.org

A notable example is a one-pot, three-component coupling of a pyridine, an α-halocarbonyl compound, and an electron-deficient alkyne. acs.org This approach combines the quaternization and cycloaddition steps into a single operation, simplifying the synthetic procedure. Palladium-catalyzed multi-component reactions have also been reported, showcasing the power of combining MCRs with transition-metal catalysis. proquest.comresearchgate.netresearchgate.net These strategies allow for the rapid assembly of complex indolizine derivatives from readily available precursors. acs.org

C-H Functionalization and Green Chemistry Principles in Synthesis

The direct functionalization of carbon-hydrogen (C-H) bonds is an increasingly important strategy in the synthesis of complex organic molecules, offering a more efficient alternative to traditional multi-step sequences that require pre-functionalized substrates. nih.gov This approach aligns with the principles of green chemistry by reducing waste, improving atom economy, and often employing more benign reaction conditions.

C-H Functionalization in Indolizine Synthesis:

The application of C-H functionalization to the indolizine scaffold, while not specifically detailed for the 7-chloro derivative, has been explored for related azaindole structures. researchgate.netrsc.orgresearchgate.net These methods often utilize transition metal catalysis (e.g., palladium, rhodium, iridium) to activate specific C-H bonds for arylation, alkylation, or other modifications. rsc.orgresearchgate.net For the synthesis of this compound, a hypothetical C-H functionalization approach could involve the direct carboxylation at the C-2 position of a pre-formed 7-chloroindolizine (B13660154) core. However, achieving regioselectivity in such reactions can be a significant challenge due to the presence of multiple potentially reactive C-H bonds on the indolizine ring.

Green Chemistry Principles:

The synthesis of this compound and its derivatives can be designed to adhere to the twelve principles of green chemistry to enhance sustainability. rsc.org These principles advocate for waste prevention, maximizing atom economy, using less hazardous chemicals, and designing for energy efficiency.

Key green chemistry considerations applicable to the synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents like dichloromethane (B109758) and benzene (B151609) with more environmentally benign alternatives such as water, ethanol (B145695), or acetonitrile (B52724) can significantly reduce the environmental impact of the synthesis. researchgate.netsemanticscholar.org The use of ultrasound irradiation has also been reported as a green technique in the synthesis of related 7-chloroquinoline (B30040) derivatives, often leading to shorter reaction times and higher yields. researchgate.netsemanticscholar.org

Catalysis: Employing catalytic reagents in place of stoichiometric ones minimizes waste generation. rsc.org Metal-catalyzed cross-coupling and C-H activation reactions are prime examples of catalytic methods that could be applied.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. This can be achieved through addition and cycloaddition reactions.

Energy Efficiency: Conducting reactions at ambient temperature and pressure, whenever feasible, reduces energy consumption. researchgate.netsemanticscholar.org

A hypothetical "green" synthesis of a 7-chloroindolizine precursor might involve a one-pot reaction, minimizing workup and purification steps, and utilizing a recyclable catalyst.

Optimization of Reaction Conditions and Yields for Selective Synthesis of this compound

The selective synthesis of this compound requires careful optimization of reaction conditions to maximize the yield of the desired product and minimize the formation of isomers and byproducts. While specific optimization data for this compound is not available, general strategies for optimizing the synthesis of related heterocyclic compounds can be extrapolated.

Optimization studies typically involve the systematic variation of several key parameters:

Catalyst and Ligand: In metal-catalyzed reactions, the choice of the metal (e.g., Pd, Cu, Rh) and the corresponding ligand is crucial for activity and selectivity.

Solvent: The polarity and boiling point of the solvent can significantly influence reaction rates and selectivity. For instance, in the synthesis of related 7-chloroquinoline derivatives, solvents like isopropanol (B130326) and ethanol have been utilized. google.com

Temperature and Reaction Time: These parameters are critical for ensuring the reaction goes to completion while minimizing decomposition or side reactions.

Table 1: Hypothetical Optimization Parameters for a Key Synthetic Step

ParameterVariation 1Variation 2Variation 3Observed Outcome (Hypothetical)
Catalyst Pd(OAc)₂CuIRh₂(OAc)₄Higher yield with Pd(OAc)₂
Solvent TolueneDioxaneDMFImproved selectivity in Dioxane
Base K₂CO₃Cs₂CO₃Et₃NFaster reaction with Cs₂CO₃
Temperature 80 °C100 °C120 °COptimal yield at 100 °C

This iterative process of optimization is essential to develop a robust and efficient synthesis for this compound. For example, in the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline, a related chloro-substituted heterocycle, reaction conditions such as the solvent (isopropanol, methanol, ethanol) and the presence of a base were key to achieving high yields and purity. google.com

Stereoselective Synthesis Approaches for Indolizine Carboxylic Acids (if applicable)

Stereoselectivity becomes a critical consideration if the indolizine carboxylic acid or its derivatives possess stereocenters. While this compound itself is achiral, derivatives synthesized from it may contain stereogenic centers, necessitating stereoselective synthetic methods.

For instance, the synthesis of a chiral derivative, (R,S)-7-chloro-9-(furan-3-yl)-2,3,3a,4-tetrahydro-1H-benzo[e]pyrrolo[2,1-c] researchgate.netresearchgate.netnih.govthiadiazine 5,5-dioxide, highlights the importance of stereoselective approaches. nih.gov In this case, a stereoselective synthesis was designed to obtain a single enantiomer, and the absolute configuration was confirmed by X-ray crystallography. nih.gov

Potential stereoselective approaches applicable to the synthesis of chiral derivatives of this compound could include:

Chiral Pool Synthesis: Utilizing a readily available chiral starting material that is incorporated into the final product.

Asymmetric Catalysis: Employing a chiral catalyst to induce enantioselectivity in a key bond-forming reaction. This could involve asymmetric hydrogenation, alkylation, or cyclization reactions.

Use of Chiral Auxiliaries: Temporarily attaching a chiral auxiliary to a prochiral substrate to direct the stereochemical outcome of a reaction. The auxiliary is then removed in a subsequent step.

The development of a stereoselective synthesis would be crucial for investigating the biological activity of specific stereoisomers of any chiral derivatives of this compound, as different enantiomers or diastereomers often exhibit distinct pharmacological profiles.

Advanced Structural Analysis of this compound

Following a comprehensive search of scientific literature and chemical databases for experimental and research data pertaining to this compound (CAS No. 1206974-14-2), it has been determined that detailed spectroscopic and crystallographic analyses are not publicly available.

Chemical vendor databases confirm the existence and basic chemical properties of the compound, such as its molecular formula (C₉H₆ClNO₂) and molecular weight (195.60 g/mol ). However, the specific, in-depth research findings required to populate the advanced structural elucidation and characterization sections of the requested article are absent from accessible records.

Therefore, it is not possible to provide a scientifically accurate article with detailed data tables and research findings for the following sections as outlined:

Advanced Structural Elucidation and Spectroscopic Characterization of 7 Chloro 2 Indolizinecarboxylic Acid

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Characterization

Reactivity Profiles and Reaction Mechanisms of 7 Chloro 2 Indolizinecarboxylic Acid

Electrophilic Aromatic Substitution Reactions on the Indolizine (B1195054) Nucleus

Indolizines are π-electron-rich heterocyclic compounds that readily undergo electrophilic substitution. chim.it The electron density is highest at the C-3 position, followed by the C-1 position, making these the most favorable sites for electrophilic attack. chemicalbook.com However, the reactivity and regioselectivity of these reactions are profoundly influenced by the nature and position of substituents on the indolizine ring.

In the case of 7-chloro-2-indolizinecarboxylic acid, the presence of two electron-withdrawing groups, the chloro group at C-7 and the carboxylic acid group at C-2, deactivates the ring towards electrophilic attack compared to the unsubstituted indolizine. The chloro group, while having an electron-withdrawing inductive effect, can also donate electron density through resonance. The carboxylic acid group is strongly deactivating.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Reaction TypeReagentsPredicted Major Product(s)
NitrationHNO₃/H₂SO₄3-Nitro-7-chloro-2-indolizinecarboxylic acid
BrominationBr₂/FeBr₃3-Bromo-7-chloro-2-indolizinecarboxylic acid
AcylationRCOCl/AlCl₃3-Acyl-7-chloro-2-indolizinecarboxylic acid

Reactivity of the Carboxylic Acid Moiety: Esterification, Amidation, and Reduction

The carboxylic acid group at the 2-position of this compound undergoes typical reactions of carboxylic acids, including esterification, amidation, and reduction.

Esterification: The conversion of the carboxylic acid to its corresponding ester can be achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. scienceready.com.auathabascau.cayoutube.com This is a reversible condensation reaction. scienceready.com.au

Amidation: The carboxylic acid can be converted to an amide by reaction with an amine. This transformation typically requires the activation of the carboxylic acid, for example, by converting it into an acyl chloride or by using a coupling agent. researchgate.netresearchgate.net Direct thermal condensation of carboxylic acids and amines is possible but often requires high temperatures. mdpi.comencyclopedia.pub Carboxylic acid reductases have also been shown to catalyze amidation reactions under milder conditions. nih.gov

Reduction: The carboxylic acid group can be reduced to a primary alcohol. This reduction can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Decarboxylation Reactions of Indolizine-2-carboxylic Acids

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a known reaction for certain carboxylic acids. Indole-2-carboxylic acids, which are structurally related to indolizine-2-carboxylic acids, can be decarboxylated by heating above their melting point. researchgate.net A copper-catalyzed decarboxylative N-arylation of indole-2-carboxylic acids has also been reported. organic-chemistry.org A method for the decarboxylation of heterocyclic carboxylic acid compounds using an organic acid catalyst in an aprotic polar solvent has been developed. google.com It is plausible that this compound could undergo decarboxylation under thermal or catalytic conditions to yield 7-chloroindolizine (B13660154). The presence of the electron-withdrawing chloro group might influence the ease of this reaction.

Regioselectivity and Site-Specific Functionalization of the Indolizine Core

The inherent reactivity of the indolizine ring, combined with the directing effects of the existing substituents, governs the regioselectivity of further functionalization. As discussed in the context of electrophilic substitution, the C-3 position is the most likely site for the introduction of new electrophiles.

For other types of reactions, such as metal-catalyzed cross-coupling reactions, the chloro group at the 7-position provides a handle for functionalization. For instance, palladium-catalyzed coupling reactions could potentially be employed to introduce new carbon-carbon or carbon-heteroatom bonds at the C-7 position. chim.it The regioselective synthesis of functionalized indolizines is a topic of ongoing research. tandfonline.com

Oxidative and Reductive Transformations of this compound

The indolizine nucleus can undergo both oxidative and reductive transformations, and the presence of substituents can influence the outcome of these reactions.

Oxidation: The oxidation of indolizines can lead to a variety of products, depending on the oxidant and the substitution pattern of the indolizine. acs.org The electron-rich five-membered ring is generally more susceptible to oxidation. Photooxygenation of indolizine derivatives can lead to ring-opened products. acs.org

Reduction: The reduction of the indolizine core can lead to partially or fully saturated derivatives. chim.it The six-membered ring is often more susceptible to hydrogenation. chim.it The choice of reducing agent and reaction conditions can allow for the selective reduction of either the five-membered or the six-membered ring. For instance, catalytic hydrogenation with platinum oxide has been used to selectively reduce the five-membered ring, while Raney nickel or platinum catalysts at ambient temperature and pressure can selectively reduce the six-membered ring. chim.it

Photophysical and Photochemical Reactivity Studies

Indolizine and its derivatives are known to exhibit interesting photophysical properties, including fluorescence. chim.it These properties are influenced by the substitution pattern on the indolizine ring. The introduction of a chloro and a carboxylic acid group is expected to modulate the absorption and emission characteristics of the molecule. The photophysical properties of indolizine and related heterocycles have been a subject of comparative studies. acs.org

The photochemical reactivity of indolizines has also been investigated. Photooxygenation reactions, as mentioned earlier, can lead to complex chemical transformations. acs.org Dihydroindolizines are known to exhibit photochromism. scilit.com The specific photochemical behavior of this compound would depend on its excited-state properties and its interaction with other molecules and light.

Computational and Theoretical Investigations of 7 Chloro 2 Indolizinecarboxylic Acid

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 7-chloro-2-indolizinecarboxylic acid at the atomic level. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to predict its three-dimensional structure and electronic properties. DFT, particularly using functionals like B3LYP with basis sets such as 6-311++G(d,p), is a common approach for optimizing the molecular geometry to find its most stable conformation (lowest energy state). These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's spatial arrangement and steric factors.

Theoretical investigations into related heterocyclic compounds have demonstrated that such computational methods can accurately predict geometries that correlate well with experimental data from techniques like X-ray crystallography. For this compound, these calculations would reveal the planarity of the indolizine (B1195054) ring system and the orientation of the carboxylic acid and chloro substituents.

Frontier Molecular Orbital Theory (FMO) is a critical tool for understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. researchgate.netnih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.

For this compound, the HOMO is expected to be distributed over the electron-rich indolizine ring, while the LUMO would likely be located over the π-system, including the electron-withdrawing carboxylic acid group. nih.gov This distribution dictates the molecule's susceptibility to electrophilic and nucleophilic attack. The energy gap and related quantum chemical descriptors like electron affinity, ionization potential, and electronegativity can be calculated to quantify its reactive nature. researchgate.net

Table 1: Hypothetical Frontier Orbital Energies and Related Properties for this compound

ParameterPredicted ValueSignificance
HOMO Energy-6.5 eVElectron-donating ability
LUMO Energy-2.1 eVElectron-accepting ability
HOMO-LUMO Gap (ΔE)4.4 eVChemical reactivity and stability
Ionization Potential (I)6.5 eVEnergy required to remove an electron
Electron Affinity (A)2.1 eVEnergy released upon gaining an electron
Electronegativity (χ)4.3Measure of ability to attract electrons
Chemical Hardness (η)2.2Resistance to change in electron distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map uses a color spectrum to represent different potential values on the electron density surface. Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen. Blue regions signify positive electrostatic potential, indicating electron-deficient areas prone to nucleophilic attack, often found around hydrogen atoms attached to electronegative atoms.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

While quantum calculations provide insights into a static molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of this compound over time. These simulations model the movements of atoms and molecules, providing a detailed view of conformational changes and interactions with its environment, such as a solvent. By simulating the molecule in a solvent box (e.g., water), MD can reveal how solvent molecules arrange themselves around the solute and the stability of these interactions.

MD simulations are particularly useful for understanding how the carboxylic acid group might rotate or how the entire molecule behaves in a biological medium. nih.govnih.gov The stability of ligand-protein complexes, predicted by molecular docking, is often further validated using MD simulations to observe the persistence of key interactions over a set timescale (e.g., 100 nanoseconds). nih.gov This provides a more realistic picture of the molecule's behavior in a dynamic, solvated system.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods, especially DFT, are powerful tools for predicting the spectroscopic properties of molecules. Theoretical calculations of vibrational frequencies can be used to interpret experimental infrared (IR) and Raman spectra. nih.gov By calculating the vibrational modes of this compound, each peak in an experimental spectrum can be assigned to a specific molecular motion, such as C=O stretching, N-H bending, or C-Cl stretching. A good correlation between the calculated and experimental wavenumbers validates the accuracy of the computed molecular structure. nih.gov

Similarly, electronic transitions can be predicted using Time-Dependent DFT (TD-DFT), which allows for the calculation of UV-Visible absorption spectra. These calculations can help explain the electronic properties of the molecule, such as its color and how it absorbs light, by identifying the specific orbitals involved in the electronic excitations (e.g., π→π* transitions).

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching~3500
C=O (Carboxylic Acid)Stretching~1720
C=C (Aromatic)Stretching~1600-1450
C-N (Ring)Stretching~1350
C-ClStretching~750

Reaction Pathway Modeling and Transition State Characterization

Theoretical chemistry can be used to model potential chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate.

For instance, the synthesis or metabolic degradation of this compound could be modeled. Calculations would determine the activation energy required to overcome the transition state barrier, providing insights into the reaction's feasibility and kinetics. Techniques like Synchronous Transit-Guided Quasi-Newton (STQN) methods are used to locate transition state structures, which are then confirmed by frequency calculations (a true transition state has exactly one imaginary frequency). This modeling provides a microscopic view of the reaction mechanism that is often difficult to observe experimentally.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) and Molecular Docking Studies

QSAR and QSPR studies establish a mathematical relationship between the chemical structure of a molecule and its biological activity or physical properties. For a series of related indolizine derivatives, a QSAR model could be developed to predict their activity (e.g., as enzyme inhibitors) based on calculated molecular descriptors. These descriptors can include electronic properties (e.g., HOMO/LUMO energies, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., LogP). researchgate.net

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial in drug discovery for screening potential drug candidates. For this compound, docking studies could be performed against a specific biological target (e.g., an enzyme or receptor) to predict its binding affinity and mode of interaction. The results would highlight key interactions, such as hydrogen bonds or hydrophobic contacts, between the molecule and the protein's active site, providing a rationale for its potential biological activity. nih.gov

Mechanistic Biological Investigations and Structure Activity Relationships of 7 Chloro 2 Indolizinecarboxylic Acid Analogs

In Vitro Target Identification and Validation at the Molecular Level

The in vitro evaluation of 7-chloro-2-indolizinecarboxylic acid and its derivatives is fundamental to pinpointing and confirming their molecular targets. Research in this area has concentrated on their interactions with particular enzymes and receptors, utilizing various biophysical and biochemical assays to clarify the specifics of these molecular interactions.

While specific enzyme inhibition kinetic data for this compound is not extensively documented, the broader class of indolizine (B1195054) derivatives has shown potential as enzyme inhibitors. For instance, certain indolizine derivatives have been investigated as inhibitors of epidermal growth factor receptor (EGFR) kinase, a key target in cancer therapy. One study on indolizine derivatives incorporating a cyclopropylcarbonyl group identified a compound that exhibited significant EGFR kinase inhibitory activity with an IC₅₀ value of 0.085 µM nih.gov.

The characterization of such interactions at a molecular level often employs biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). nih.govreactionbiology.comichorlifesciences.com SPR is a sensitive method for measuring the binding kinetics (association and dissociation rates) and affinity of a ligand to its target protein immobilized on a sensor chip. reactionbiology.com ITC, on the other hand, directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K D ), enthalpy (ΔH), and entropy (ΔS). nih.govreactionbiology.com These techniques are invaluable for hit validation and lead optimization in drug discovery. nih.govichorlifesciences.com

Table 1: Biophysical Techniques for Enzyme-Ligand Interaction Analysis

Technique Principle Parameters Measured Throughput
Surface Plasmon Resonance (SPR) Optical measurement of mass changes on a sensor surface upon analyte binding. K D (dissociation constant), k on (association rate), k off (dissociation rate). Medium to High
Isothermal Titration Calorimetry (ITC) Measures heat changes during the binding of an analyte to a target in solution. K D (dissociation constant), ΔH (binding enthalpy), Stoichiometry (n). Low

The indolizine scaffold has been identified as a privileged structure in medicinal chemistry, capable of interacting with a variety of receptors. derpharmachemica.comresearchgate.net For example, a series of pyrrolo[2,1,5-cd]indolizine derivatives were synthesized and evaluated for their binding affinity to the estrogen receptor. nih.gov Certain mono- and di-hydroxy substituted derivatives demonstrated binding in the low nanomolar range, indicating a structural resemblance to estrogen. nih.gov

Cellular Mechanism of Action Studies (e.g., Cell Cycle, Apoptosis Pathways)

Understanding the effects of this compound analogs at the cellular level is key to deciphering their biological mechanism of action. Such studies often focus on their influence on critical cellular processes like cell cycle progression and programmed cell death (apoptosis). For instance, studies on novel 3,9-substituted α-carboline derivatives have shown that these compounds can induce G2/M cell cycle arrest and trigger apoptosis through both death receptor and mitochondrial-dependent pathways in cancer cells. nih.gov

To obtain a global view of the cellular response to a compound, techniques that assess changes in gene and protein expression are employed. RNA-sequencing (RNA-Seq) can provide a comprehensive profile of the transcriptional changes induced by a compound, highlighting which cellular pathways are affected.

Proteomic analysis, on the other hand, investigates changes in protein levels and post-translational modifications. mdpi.comnih.gov For example, a study on a 4-hydroxybenzylidene indolinone compound used global proteomics to reveal that its treatment of S. aureus led to the downregulation of enzymes involved in purine biosynthesis, amino acid metabolism, and peptide transport. nih.gov This level of detail is instrumental in identifying the molecular pathways perturbed by a compound. Western blotting is a commonly used technique to validate the findings from proteomics by quantifying the expression of specific proteins of interest.

The ability of a compound to reach its intracellular target is a critical determinant of its efficacy. The cellular uptake of molecules can occur through various mechanisms, including passive diffusion and endocytosis. nih.govmdpi.com Endocytosis is a major pathway for the internalization of many substances and can be broadly divided into phagocytosis and pinocytosis, with the latter further subdivided into macropinocytosis, clathrin-mediated endocytosis, and caveolae-mediated endocytosis. mdpi.com

The specific uptake mechanism can be investigated using pharmacological inhibitors of different endocytic pathways and by visualizing the intracellular localization of the compound, often through fluorescence microscopy. nih.gov The physicochemical properties of this compound, such as its lipophilicity and ionization state, will significantly influence its ability to cross cellular membranes and its subsequent distribution within the cell.

Comprehensive Structure-Activity Relationship (SAR) Elucidation for Biological Efficacy (molecular level)

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead compound by systematically modifying its chemical structure. nih.govmdpi.commdpi.com For the indolizine scaffold, SAR studies have revealed that substitutions at various positions can significantly impact biological activity. mdpi.comresearchgate.net

For instance, in a series of indolizine derivatives evaluated for anticancer activity, it was found that substitutions on the pyridine (B92270) ring were less investigated than those on the pyrrole (B145914) ring. mdpi.com However, the introduction of a bromine or an ethyl ester substituent on the pyridine ring has been explored. mdpi.com It has also been noted that a C1-ester group on the indolizine core can enhance cytotoxic potential compared to the corresponding acid or amide. mdpi.com

In the context of this compound, a systematic SAR study would involve:

Modification of the 7-chloro substituent: Replacing the chlorine atom with other halogens (F, Br, I) or with electron-donating or electron-withdrawing groups to probe the electronic and steric requirements at this position.

Modification of the 2-carboxylic acid: Esterification, amidation, or replacement with other acidic bioisosteres to determine the importance of the carboxylic acid functionality for target interaction.

Substitution at other positions of the indolizine ring: Introducing various substituents at other available positions on both the pyridine and pyrrole rings to map the pharmacophore and identify key interaction points with the biological target.

Table 2: Key Structural Features and Their Potential Impact on Activity

Structural Feature Position Potential Influence on Biological Activity
Chloro Group 7 Influences electronic properties, lipophilicity, and potential for halogen bonding.
Carboxylic Acid 2 Can act as a hydrogen bond donor/acceptor, may be crucial for binding to the active site of an enzyme or receptor.
Indolizine Core - Provides a rigid scaffold for the presentation of functional groups and can engage in π-stacking interactions.

Identification and Characterization of Biological Metabolites (in vitro/non-clinical context)

The in vitro and non-clinical metabolic fate of this compound has not been extensively detailed in publicly available scientific literature. However, understanding the general metabolic pathways of related indolizine structures and heterocyclic compounds can provide insights into its potential biotransformation. The metabolism of xenobiotics, including drug candidates, primarily occurs in two phases: Phase I (functionalization) and Phase II (conjugation) reactions, predominantly mediated by cytochrome P450 (CYP) enzymes in the liver. nih.govmdpi.com

For indolizine-based compounds, metabolic transformations are likely to involve the versatile cytochrome P450 enzyme system. nih.govmdpi.com Phase I reactions for a molecule like this compound could potentially involve hydroxylation of the aromatic rings, N-oxidation, and dealkylation if alkyl substituents were present. Specifically, CYP3A4 is a key enzyme responsible for the metabolism of many compounds and could be involved in the biotransformation of this indolizine derivative. nih.gov The presence of a chlorine atom might influence the metabolic profile, potentially leading to the formation of hydroxylated and dehalogenated metabolites.

Following Phase I modifications, the resulting metabolites would likely undergo Phase II conjugation reactions to increase their water solubility and facilitate excretion. These reactions could include glucuronidation or sulfation of hydroxyl groups introduced during Phase I.

While direct studies on this compound are not available, research on other complex heterocyclic molecules provides a framework for its potential metabolism. For instance, the in vitro metabolism of the synthetic peroxide antimalarial OZ439, when studied using human liver microsomes, revealed primary biotransformations including monohydroxylation at various positions and N-oxidation. nih.gov Secondary transformations led to dihydroxylation and metabolites with combined monohydroxylation and N-oxidation. nih.gov Similarly, studies on the hepatotoxic pyrrolizidine alkaloid clivorine identified metabolic activation via the formation of a reactive pyrrolic ester, a process mediated by the CYP3A subfamily. nih.gov These examples underscore the likely involvement of CYP enzymes in the metabolism of complex nitrogen-containing heterocyclic scaffolds.

It is important to note that the specific metabolites formed can vary between species, as demonstrated in the differential metabolic activation of clivorine in rats versus guinea pigs. nih.gov Therefore, dedicated in vitro studies using human-derived systems (such as human liver microsomes or hepatocytes) would be necessary to definitively identify and characterize the biological metabolites of this compound in a non-clinical context. Such studies are a critical component of the drug development process to understand a compound's pharmacokinetic profile. springermedizin.de

Exploration of Biological Scaffold Diversity and Derivatization for Enhanced Potency and Selectivity

The indolizine scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. derpharmachemica.comchim.it The versatility of the indolizine core allows for extensive derivatization, enabling the fine-tuning of its pharmacological properties to enhance potency and selectivity. mdpi.com Structure-activity relationship (SAR) studies have been crucial in identifying key substitution patterns that significantly influence the biological potential of indolizine derivatives. mdpi.com

Substitutions on the Indolizine Core and Their Impact on Biological Activity

Research has shown that modifications at various positions of the indolizine ring system can lead to significant changes in biological activity. derpharmachemica.comderpharmachemica.com

Pyrrole Ring (Five-membered ring): Substitutions on the pyrrole portion of the indolizine nucleus have been extensively investigated. For instance, the introduction of an ester group at the C-1 position has been found to enhance cytotoxic potential compared to the corresponding acid or amide analogues. mdpi.com Furthermore, the nature of substituents at the 2- and 3-positions can influence activities such as anti-5-hydroxytryptamine, antihistamine, and central nervous system depressant effects. derpharmachemica.com

Pyridine Ring (Six-membered ring): While less explored than the pyrrole ring, modifications on the pyridine ring have also yielded compounds with significant biological activity. mdpi.com For example, a pyridinium-4-yl substituent at position 7 has been associated with antiproliferative activity against several cancer cell lines. mdpi.com Similarly, a methoxy group at the 7-position has demonstrated anticancer potency. mdpi.com The introduction of a halogen, such as bromine, has been utilized to modulate the physicochemical and biological properties of drug candidates, potentially enhancing binding affinity and target selectivity. mdpi.com

The table below summarizes the impact of various substituents on the biological activity of the indolizine scaffold based on available research.

Position of SubstitutionSubstituent TypeResulting Biological ActivityReference
C-1Ester GroupEnhanced Cytotoxic Potential mdpi.com
C-2, C-3Various SubstituentsAnti-5-hydroxytryptamine, Antihistamine, CNS Depressant derpharmachemica.com
C-5, C-7Substituted Benzoyl GroupsInhibition of Pancreatic Cell Viability mdpi.com
C-7Pyridinium-4-ylAntiproliferative Activity mdpi.com
C-7Methoxy GroupAnticancer Potency mdpi.com
Pyridine RingBromineModulation of Physicochemical and Biological Properties mdpi.com
C-4 of Pyrido[2,3-b]indolizineHydroxyl GroupsEnhanced Cytotoxicity against Colorectal Cancer Cells iiarjournals.org

Derivatization of Indolizine-2-carboxylic Acid Analogs

The carboxylic acid functional group at the 2-position of the indolizine ring serves as a valuable handle for further derivatization to create a diverse library of analogs with potentially enhanced potency and selectivity. Studies on N'-substituted hydrazides of indolizine-2-carboxylic acid have demonstrated that these derivatives can act as potent monoamine oxidase inhibitors. nih.gov The structure-activity relationships of these hydrazides have been a subject of investigation to optimize their inhibitory activity. nih.gov

Furthermore, propylphosphonic acid anhydride (B1165640) has been effectively used as a coupling agent to synthesize a series of indolizine-2-carboxamido derivatives from indolizine-2-carboxylic acid and its 3-acetylated analog. semanticscholar.org This approach allows for the introduction of various amino and hydrazino compounds, expanding the chemical diversity and biological screening potential of this scaffold. semanticscholar.org

The strategic derivatization of the indolizine scaffold, guided by SAR studies, is a powerful approach to developing novel therapeutic agents. The facile replacement of substituents allows for a deeper understanding of their effects on desired bioactivity, solubility, and other critical properties. derpharmachemica.com The encouraging structural features of the indolizine moiety make it an attractive and versatile platform for the design and synthesis of new drug candidates. derpharmachemica.com

Future Research Directions and Translational Perspectives for 7 Chloro 2 Indolizinecarboxylic Acid Research

Development of 7-CHLORO-2-INDOLIZINECARBOXYLIC ACID as Chemical Biology Probes and Tools

The conjugated 10-π electron system of the indolizine (B1195054) core often imparts strong fluorescence properties. derpharmachemica.com The emission characteristics are highly sensitive to the nature and position of substituents on the bicyclic ring. nih.govnih.gov This inherent fluorescence is a foundational property for the development of chemical probes.

Future research should focus on characterizing the specific photophysical properties of this compound, including its absorption and emission spectra, quantum yield, and Stokes shift. The presence of the chlorine atom at the 7-position and the carboxylic acid at the 2-position is expected to modulate the electronic distribution within the aromatic system, potentially leading to unique fluorescent behavior compared to other indolizine derivatives. mdpi.com

The carboxylic acid moiety is particularly significant as it provides a versatile chemical handle for bioconjugation. This allows for the covalent attachment of the indolizine scaffold to biomolecules such as proteins, peptides, or nucleic acids. Such conjugates could be developed into:

Fluorescent Labels: For tracking the localization and dynamics of biomolecules within cellular environments.

Biosensors: The fluorescence of the indolizine core may be sensitive to changes in the local microenvironment (e.g., pH, polarity, viscosity), making it a candidate for developing environment-sensing fluorogenic probes. acs.orguobabylon.edu.iq

Affinity Probes: By attaching a targeting ligand to the carboxylic acid, the compound could be used to visualize and quantify specific biological targets in complex biological systems.

Table 1: Potential Applications as Chemical Biology Tools
Tool TypeRationale for DevelopmentKey Functional Groups
Fluorescent LabelInherent fluorescence of the indolizine core.Carboxylic acid for conjugation.
BiosensorPotential for environment-sensitive fluorescence.Indolizine core as the fluorophore.
Affinity ProbeConjugation to targeting moieties.Carboxylic acid for linking to ligands.

Advancements in Synthetic Methodology for Sustainable Production

Traditional methods for synthesizing indolizines often require harsh conditions, toxic catalysts, or multi-step procedures. nih.gov Recent advancements in organic synthesis have focused on developing more sustainable and efficient "green" methodologies. nih.gov These modern approaches are directly applicable to the production of this compound.

Key sustainable strategies for future synthesis include:

Microwave-Assisted Organic Synthesis (MAOS): This technique dramatically reduces reaction times from hours to minutes, often leading to higher yields and cleaner product formation by minimizing side reactions. mdpi.com The synthesis of indolizines via three-component reactions of a pyridine (B92270) (e.g., a 4-chloropyridine (B1293800) precursor), an α-halo-ketone, and an alkyne is highly amenable to microwave irradiation. acs.org

Metal-Free Catalysis: To avoid the use of potentially toxic and expensive transition metal catalysts, metal-free synthetic routes have been developed. nih.gov These often involve acid catalysis or oxidative annulation using air as the sole oxidant. acs.org

One-Pot, Multi-Component Reactions: Combining several reaction steps into a single procedure without isolating intermediates improves efficiency, reduces solvent waste, and simplifies purification. organic-chemistry.org Such strategies have been successfully employed for generating diverse indolizine libraries. researchgate.net

Biocatalysis: The use of enzymes to catalyze key steps in the synthesis offers high selectivity under mild, aqueous conditions, representing an environmentally benign approach to indolizine core formation. researchgate.net

Table 2: Comparison of Synthetic Methodologies
MethodAdvantagesRelevance to Sustainable Production
Conventional HeatingWell-established procedures.Often requires long reaction times and high energy input.
Microwave-AssistedRapid heating, shorter reaction times, higher yields. Energy efficient, reduces waste. mdpi.com
Metal-CatalyzedHigh efficiency and control over regioselectivity.Can involve toxic or expensive metals.
Metal-Free CatalysisAvoids metal contamination, lower cost. nih.govAligns with green chemistry principles.
Multi-Step SynthesisAllows for complex functionalization.Generates more waste, lower overall yield.
One-Pot ReactionsHigher efficiency, less solvent waste. organic-chemistry.orgReduces operational complexity and environmental impact.

Exploration of Materials Science Applications (e.g., Optoelectronics, Supramolecular Chemistry)

The strong luminescence and electrochemical properties of certain indolizine derivatives make them attractive candidates for applications in materials science, particularly in the field of optoelectronics. acs.orgresearchgate.net They have been investigated as organic light-emitting diode (OLED) materials and fluorescent dyes. researchgate.net

The specific electronic properties of this compound could be advantageous in this context. The electron-withdrawing nature of both the chlorine atom and the carboxylic acid group is expected to lower the energy levels of the molecular orbitals (HOMO and LUMO) compared to unsubstituted indolizine. This tuning of the electronic band gap could shift the absorption and emission spectra, potentially leading to desirable colors for display or lighting applications.

Furthermore, the carboxylic acid group facilitates the integration of the molecule into larger supramolecular assemblies through hydrogen bonding or coordination with metal ions. This opens up possibilities in:

Crystal Engineering: Designing crystalline materials with specific packing motifs and tailored optical properties.

Self-Assembled Monolayers: Forming ordered layers on surfaces for applications in sensors or molecular electronics.

Coordination Polymers: Creating extended networks with metal ions that could exhibit interesting photophysical or conductive properties.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Property Prediction: ML models can be trained on existing data from other indolizine derivatives to predict the physicochemical properties, biological activities, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of this compound and its virtual analogues. mdpi.compaperswithcode.com This allows for in silico screening before committing to costly synthesis.

Generative Design: Generative AI models can design novel derivatives based on the 7-chloro-indolizine core, optimized against a multi-parameter function that includes predicted activity against a specific target, drug-likeness, and synthetic feasibility. acs.org

Target Identification: AI tools can analyze biological data to hypothesize potential protein targets for this compound, guiding experimental screening efforts.

Unexplored Biological Targets and Therapeutic Areas (pre-clinical stage)

The indolizine scaffold is present in compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. bohrium.comderpharmachemica.comnih.gov Many of these activities are derived from interactions with specific biological targets. For instance, different indolizine derivatives have been identified as microtubule-interacting agents, inhibitors of tubulin polymerization, and inverse agonists of the RORγT receptor. acs.orgnih.gov

Given the lack of specific biological data for this compound, a crucial line of future research is to perform broad, unbiased screening against a panel of disease-relevant targets. Based on the activities of related compounds, high-priority areas for investigation include:

Oncology: Screening against various cancer cell lines and key cancer-related targets like tubulin and protein kinases. nih.govmdpi.com

Immunology/Inflammation: Investigating potential activity against targets such as RORγT, which is crucial in autoimmune diseases. acs.org

Infectious Diseases: Evaluating antimicrobial and antifungal activity, as this is a known property of many nitrogen-containing heterocycles. derpharmachemica.com

In silico docking studies can be performed to predict the binding affinity of this compound to the crystal structures of known indolizine targets, helping to prioritize experimental assays. nih.gov

Design of Prodrugs and Delivery Systems (conceptual, excluding dosage/administration)

The presence of a carboxylic acid group often imparts high polarity to a molecule, which can limit its ability to cross cell membranes and may lead to poor oral bioavailability. A common and effective strategy to overcome this limitation is the design of prodrugs. uobabylon.edu.iqnih.gov

For this compound, the carboxylic acid is an ideal handle for prodrug modification. The most straightforward approach is its conversion into an ester. researchgate.net

The choice of the alcohol used for esterification allows for fine-tuning of properties. For example, a simple ethyl ester would increase lipophilicity, while an ester with a solubilizing group (like a polyethylene glycol chain) could enhance aqueous solubility. The design of chiral phthalidyl esters is another advanced strategy that can be explored. researchgate.net This conceptual approach could transform a compound with potentially good target activity but poor pharmacokinetic properties into a viable therapeutic candidate.

Opportunities for Interdisciplinary Collaboration and Translational Research (excluding clinical trials)

The multifaceted potential of this compound necessitates a highly interdisciplinary approach to unlock its full value. The path from a novel chemical entity to a useful tool or therapeutic lead requires collaboration across multiple scientific fields.

Future progress will depend on forming synergistic partnerships:

Synthetic and Computational Chemistry: Synthetic chemists can develop sustainable and scalable routes to the compound and its derivatives, guided by computational chemists using AI/ML to predict properties and prioritize synthetic targets.

Chemical Biology and Pharmacology: Once synthesized, chemical biologists can develop the compound into fluorescent probes to study cellular processes, while pharmacologists can conduct high-throughput screening to identify biological targets and therapeutic potential.

Materials Science and Photophysics: Physicists and materials scientists can characterize the compound's photophysical and electrochemical properties, exploring its utility in optoelectronic devices and advanced materials.

Pharmaceutical Sciences: Experts in drug delivery can take biologically active analogues and apply prodrug strategies to optimize their pharmacokinetic profiles for pre-clinical evaluation.

By fostering these collaborations, the research community can efficiently investigate the chemical, physical, and biological properties of this compound, translating fundamental discoveries into practical applications in medicine and technology.

Q & A

Q. What are the recommended synthetic routes for 7-chloro-2-indolizinecarboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: Synthesis of this compound typically involves cyclization reactions (e.g., via indolizine core formation) followed by chlorination and carboxylation steps. Key considerations include:

  • Catalyst Selection : Use transition-metal catalysts (e.g., Pd or Cu) for regioselective chlorination.
  • Temperature Control : Maintain reaction temperatures between 80–120°C to prevent side reactions like decarboxylation.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.
  • Validation : Confirm intermediate structures using NMR and mass spectrometry at each step .
    Table 1 : Example Reaction Parameters
StepReagentsTemp (°C)SolventCatalyst
CyclizationEthyl chloroacetate100DMFK₂CO₃
ChlorinationCl₂ gas80DCMFeCl₃
CarboxylationCO₂ under pressure120THFPd(OAc)₂

Q. What analytical techniques are most effective for confirming structural integrity and purity?

Methodological Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%). Mobile phase: Acetonitrile/water (70:30) with 0.1% TFA .
  • NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ to verify substituent positions (e.g., chloro at C7, carboxylic acid at C2). Compare peaks to computational predictions (DFT) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M-H]⁻ (theoretical vs. observed m/z).

Q. What safety protocols should be followed when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., NIOSH-certified P95 masks) if airborne particulates are generated .
  • Ventilation : Conduct reactions in fume hoods to minimize inhalation risks.
  • Waste Disposal : Neutralize acidic byproducts before disposal. Avoid drainage systems to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers address discrepancies in reported solubility profiles across studies?

Methodological Answer:

  • Controlled Solubility Testing : Prepare saturated solutions in buffers (pH 1–13) and measure solubility via UV-Vis spectroscopy. Include replicates to assess reproducibility .
  • Temperature Dependence : Compare solubility at 25°C vs. 37°C to identify thermodynamic vs. kinetic factors.
  • Data Normalization : Account for differences in solvent purity, ionic strength, and measurement techniques (e.g., shake-flask vs. HPLC) .

Q. What strategies are recommended for investigating stability under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Studies : Incubate the compound at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC and identify byproducts using LC-MS .
  • pH Stability Profiling : Prepare solutions in phosphate buffers (pH 2, 7, 12) and track degradation kinetics. Use Arrhenius plots to extrapolate shelf life .
    Table 2 : Example Stability Data
pHTemp (°C)Degradation Half-Life (Days)Major Degradation Pathway
22514Hydrolysis of ester groups
72530Oxidation
12257Decarboxylation

Q. How should mechanistic studies be designed to elucidate reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps .
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map transition states and identify electronic effects of the chloro and carboxylic acid groups .
  • Competition Experiments : React the compound with multiple nucleophiles (e.g., amines, thiols) to assess regioselectivity and steric effects .

Q. Guidelines for Data Reporting

  • Reproducibility : Document experimental conditions (e.g., humidity, equipment calibration) in detail, following journal standards like Beilstein Journal of Organic Chemistry .
  • Conflict Resolution : Address contradictory data by comparing methodologies (e.g., solvent purity, analytical limits) and conducting meta-analyses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.